Atorvastatin lysine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

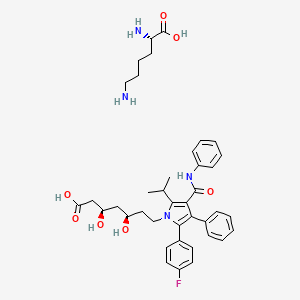

Atorvastatin lysine is a lysine salt form of atorvastatin, a selective and competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis. This compound is primarily used to manage hypercholesterolemia and reduce cardiovascular risk. This compound is structurally characterized by the substitution of calcium with lysine, which may enhance its compatibility in combination therapies or specific formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of atorvastatin lysine involves several steps, starting from the basic structure of atorvastatin. One common method involves the Paal-Knorr synthesis, which is used to create the pyrrole ring, a key component of atorvastatin . The process includes the following steps:

Formation of the Pyrrole Ring: This is achieved through the reaction of a diketone with an amine.

Addition of Side Chains: Various side chains are added to the pyrrole ring through a series of chemical reactions, including alkylation and acylation.

Formation of this compound: The final step involves the reaction of atorvastatin with lysine to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Atorvastatin lysine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. It can lead to the formation of various oxidized metabolites.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. It can result in the formation of reduced metabolites.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Substituting Agents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic benefits .

Scientific Research Applications

Atorvastatin is a statin medication used primarily to prevent cardiovascular disease in individuals at high risk and to manage abnormal lipid levels . It functions as an HMG-CoA reductase inhibitor, effectively lowering lipid levels and decreasing the risk of cardiovascular events, including myocardial infarction . While "Atorvastatin lysine" is mentioned in the context of a pharmaceutical composition for treating multiple sclerosis , the primary clinical applications center around atorvastatin's use in managing dyslipidemia and preventing cardiovascular diseases .

Medical Applications of Atorvastatin

Atorvastatin is mainly used in the treatment of dyslipidemia and the prevention of cardiovascular disease .

Dyslipidemia

Atorvastatin is used to manage various types of dyslipidemia :

- Hypercholesterolemia: It is effective for both heterozygous familial and nonfamilial hypercholesterolemia .

- Mixed Dyslipidemia: Indicated for Fredrickson types IIa and IIb to reduce total cholesterol, LDL-C, apo-B, triglyceride levels, and CRP, while increasing HDL levels .

- Hypertriglyceridemia: Useful for Fredrickson Type IV hypertriglyceridemia .

- Primary Dysbetalipoproteinemia: Indicated for Fredrickson Type III dysbetalipoproteinemia .

- Combined Hyperlipidemia

Cardiovascular Disease

Atorvastatin is crucial for preventing cardiovascular events :

- Primary Prevention: Prevents heart attack, stroke, and the necessity for revascularization procedures in individuals with risk factors like age, smoking, hypertension, low HDL-C, and a family history of early heart disease, even before the development of coronary artery disease .

- Secondary Prevention: Reduces all-cause mortality, myocardial infarction, stroke, major coronary events, ischemic heart disease, and the need for revascularization in patients with established coronary artery disease .

Atorvastatin's effectiveness is amplified at higher doses, necessitating close monitoring of liver function . It is also used for myocardial infarction and stroke prevention in people with type 2 diabetes .

Effects on Lipid Levels

Clinical studies demonstrate that atorvastatin reduces LDL-C and total cholesterol levels by 36-53% . A meta-analysis indicated that high-dose statin therapy is significantly more effective than moderate or low-intensity statin therapy in reducing plaque volume in individuals with acute coronary syndrome .

According to a study examining the dose-related efficacy of atorvastatin, blood LDL-cholesterol is reduced by 37.1% to 51.7% over a dose range of 10 to 80 mg/day .

Special Populations

- Geriatric: Clinical data suggest similar reductions in LDL cholesterol and cardiovascular events at any dose in the elderly (older than 65 years of age) compared to younger adults .

- Gender: While plasma concentrations are generally higher in women, there are no clinically significant differences in LDL reduction between men and women .

- Kidney Impairment: Kidney disease does not statistically significantly affect plasma concentrations of atorvastatin, and dose adjustments should be made based on the patient's overall health .

- Liver Impairment: Statins like atorvastatin are relatively safe to use in stable, asymptomatic cirrhosis and may reduce the risk of liver disease progression and death .

This compound and Multiple Sclerosis

A patent discusses the use of lysine and statins, including atorvastatin, for preparing a medication for treating multiple sclerosis. It suggests that a combination of lysine with a statin and/or a vitamin or provitamin D is particularly advantageous for treating multiple sclerosis, especially when all three components are combined . The patent also explores the use of lysine and/or statins for the continuous treatment of multiple sclerosis .

Additional Information

Mechanism of Action

Atorvastatin lysine exerts its effects by inhibiting the enzyme HMG-CoA reductase. This enzyme is responsible for the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood . This reduction in LDL cholesterol helps to prevent the buildup of cholesterol in the arteries, reducing the risk of cardiovascular diseases .

Comparison with Similar Compounds

Structural and Pharmacokinetic Differences

Key Structural Variations :

- Atorvastatin Calcium : The calcium salt form is widely used and has a well-established pharmacokinetic profile. Its low solubility in aqueous solutions necessitates specific formulation strategies .

- Atorvastatin Lysine: The lysine salt improves solubility, which may enhance absorption under certain physiological conditions.

Pharmacokinetic Parameters :

| Parameter | This compound | Atorvastatin Calcium | Simvastatin | Rosuvastatin |

|---|---|---|---|---|

| Bioavailability (%) | ~30–35 | ~14–30 | ~5 | ~20 |

| Half-life (hours) | 14–20 | 14–20 | 2–3 | 19–20 |

| Protein Binding (%) | >98 | >98 | 95–98 | 88–90 |

| Metabolic Pathway | CYP3A4 | CYP3A4 | CYP3A4 | CYP2C9/CYP2C19 |

Efficacy in Cholesterol Management

This compound shares the primary mechanism of action with other statins but demonstrates superior potency in LDL-cholesterol reduction compared to earlier-generation statins like simvastatin and pravastatin. Key findings from comparative studies include:

- Dose Equivalency :

- Combination Therapies :

Analytical and Formulation Considerations

Analytical methods for this compound emphasize its stability and compatibility in combination products. High-performance liquid chromatography (HPLC) with UV detection remains the gold standard for quantifying this compound in formulations, achieving linearity (R² > 0.999) and precision (%RSD < 2%) . Impurity profiles, including lactone and epoxide derivatives, are rigorously monitored to ensure compliance with pharmacopeial standards (e.g., USP, EP) .

Biological Activity

Atorvastatin lysine, a derivative of atorvastatin, is primarily known for its role as a lipid-lowering agent. This compound exhibits various biological activities, particularly in the context of cardiovascular health, neuroprotection, and potential anti-cancer effects. Below is a detailed examination of its biological activity, supported by relevant research findings and data.

This compound functions primarily as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces levels of low-density lipoprotein cholesterol (LDL-C) and total cholesterol in the bloodstream. This mechanism is crucial for preventing cardiovascular diseases (CVD) associated with high cholesterol levels.

Key Mechanisms:

- Cholesterol Reduction: Inhibits HMG-CoA reductase, leading to decreased cholesterol synthesis and increased uptake of LDL-C from the blood due to upregulation of LDL receptors in the liver .

- Pleiotropic Effects: Beyond lipid lowering, this compound exhibits vasculoprotective effects such as improving endothelial function, reducing oxidative stress, and inhibiting inflammation .

Cardiovascular Health

This compound has been extensively studied for its cardiovascular benefits. Clinical trials have demonstrated significant reductions in LDL-C levels and overall cardiovascular risk.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. Research indicates that it can prevent amyloid-beta oligomer-induced synaptotoxicity, which is linked to Alzheimer's disease.

- In an animal model, atorvastatin administration prevented memory impairment caused by amyloid-beta peptides by modulating inflammatory cytokines and protecting synaptic integrity .

- It also enhances the production of anti-inflammatory cytokines like IL-4 in the hippocampus, suggesting a potential role in neuroinflammation .

Anti-Cancer Potential

Atorvastatin has shown promise in cancer research due to its ability to inhibit histone deacetylases (HDACs), which are involved in cancer cell proliferation.

- Studies have indicated that atorvastatin can increase p21 levels through HDAC inhibition, leading to reduced proliferation of cancer cells .

- The compound has been linked to improved outcomes in various cancers when used alongside traditional therapies.

Case Studies

- Cardiovascular Risk Reduction:

- Neuroprotection:

Pharmacokinetics

This compound is rapidly absorbed following oral administration, reaching peak plasma concentrations within approximately 2 hours. Its half-life ranges from 14 to 19 hours due to extensive metabolism by cytochrome P450 enzymes (primarily CYP3A4) into active metabolites that contribute to its therapeutic effects .

Q & A

Basic Research Questions

Q. What analytical methods are most suitable for quantifying atorvastatin lysine in pharmaceutical formulations and biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used due to its specificity and reproducibility, particularly for bulk quantification . For biological fluids (e.g., plasma), liquid chromatography–mass spectrometry (LC-MS) is preferred for its sensitivity (limit of detection [LOD] < 1 ng/mL) and ability to distinguish atorvastatin from metabolites . Method selection should consider cost, analysis time, and matrix complexity. For example, UV-Vis spectroscopy offers rapid screening but lacks specificity for complex matrices .

Q. How can researchers design stability studies for this compound under varying physicochemical conditions?

- Methodological Answer : Stability studies should evaluate degradation under stress conditions (e.g., pH extremes, heat, light) using forced degradation protocols. Monitor degradation products via HPLC-UV or LC-MS to identify major impurities. For hygroscopicity assessment (critical for lysine salts), dynamic vapor sorption (DVS) studies are recommended . Include kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under accelerated storage conditions .

Q. What pharmacokinetic parameters should be prioritized when assessing this compound in preclinical models?

- Methodological Answer : Key parameters include bioavailability (via AUC comparisons between oral and IV administration), half-life (t½), and volume of distribution (Vd). For tissue-specific efficacy, measure drug concentrations in target organs (e.g., liver) using LC-MS . Consider interspecies differences in cytochrome P450 metabolism (CYP3A4 in humans vs. CYP3A1 in rodents) when extrapolating data .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in diverse patient subgroups be resolved?

- Methodological Answer : Conduct meta-analyses stratified by covariates such as baseline LDL-C levels, genetic polymorphisms (e.g., SLCO1B1 variants affecting drug transport), and comorbidities (e.g., diabetes). Use multivariate regression to isolate confounding factors. For example, the CARDS trial demonstrated greater LDL-C reduction in diabetic patients, highlighting the need for subgroup-specific dosing . Validate findings via prospective cohort studies with adaptive trial designs .

Q. What computational approaches are emerging for optimizing this compound synthesis pathways?

- Methodological Answer : AI-driven retrosynthetic analysis (e.g., AND/OR tree search algorithms) can propose novel routes by prioritizing cost-effective starting materials and minimizing toxic intermediates . Validate predicted pathways using microreactor systems for high-throughput experimentation. Computational docking studies also aid in evaluating salt form stability (e.g., lysine vs. calcium salts) by modeling crystal lattice energetics .

Q. How can researchers address hepatotoxicity risks associated with high-dose this compound in long-term studies?

- Methodological Answer : Implement serial monitoring of liver enzymes (ALT, AST) and bilirubin in clinical trials. Use hepatocyte spheroid models or organ-on-a-chip systems to simulate chronic exposure in vitro. For mechanistic insights, perform transcriptomic profiling (RNA-seq) to identify pathways like bile acid dysregulation or mitochondrial dysfunction . Retrospective analyses of databases like CPRD can quantify real-world hepatotoxicity incidence .

Q. What strategies improve the sensitivity of environmental monitoring for this compound residues?

- Methodological Answer : Dispersive liquid–liquid microextraction (DLLME) coupled with LC-MS achieves LODs of 0.5 ng/L in water samples by concentrating analytes from large volumes . For soil/sediment, employ pressurized liquid extraction (PLE) with hydrophilic-lipophilic balance (HLB) cartridges. Data normalization to local hydrological patterns (e.g., rainfall, wastewater discharge rates) enhances ecological risk assessments .

Q. Methodological Considerations

- Contradictory Data Resolution : Cross-validate findings using orthogonal techniques (e.g., NMR for impurity identification if HPLC results conflict) .

- Regulatory Compliance : Adhere to ICH guidelines (Q2(R1) for validation) and reference pharmacopeial standards (e.g., USP atorvastatin calcium monographs) when developing assays .

Properties

CAS No. |

609843-23-4 |

|---|---|

Molecular Formula |

C39H49FN4O7 |

Molecular Weight |

704.8 g/mol |

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid |

InChI |

InChI=1S/C33H35FN2O5.C6H14N2O2/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;7-4-2-1-3-5(8)6(9)10/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);5H,1-4,7-8H2,(H,9,10)/t26-,27-;5-/m10/s1 |

InChI Key |

OGVHFUBTPHZMJC-KLMFVFGRSA-N |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.C(CCN)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.C(CCN)CC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.